molecular formula C10H8F3N3S B13683895 5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 57552-39-3

5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B13683895
CAS No.: 57552-39-3
M. Wt: 259.25 g/mol
InChI Key: RRXDVGPGAOJOFL-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiadiazole ring.

Scientific Research Applications

5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both a trifluoromethyl group and a thiadiazole ring

Properties

CAS No.

57552-39-3

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-2-6(4-7)5-8-15-16-9(14)17-8/h1-4H,5H2,(H2,14,16)

InChI Key

RRXDVGPGAOJOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NN=C(S2)N

Origin of Product

United States

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